molecular formula C11H26N2S2 B1594920 Triethylammonium diethyldithiocarbamate CAS No. 2391-78-8

Triethylammonium diethyldithiocarbamate

Cat. No. B1594920
CAS RN: 2391-78-8
M. Wt: 250.5 g/mol
InChI Key: FMXKDAXGTICXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylammonium diethyldithiocarbamate is a chemical compound . It is used in the synthesis of Dithiocarbamate . The formula of this compound is C9H22N2S2 and it has a molecular weight of 222.414 .


Synthesis Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . A sulfate anion based protic ionic liquid, triethylammonium sulfate (TEAS), has been prepared through a reaction involving transfer of proton from H2SO4 to triethylamine (TEA) .


Molecular Structure Analysis

The molecular structure of Triethylammonium diethyldithiocarbamate is available as a 2D Mol file .


Chemical Reactions Analysis

Dithiocarbamates are known to display dual reactivity through both the aryl group and the N-methyl groups . They have been widely applied in cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, polymer design, and more .


Physical And Chemical Properties Analysis

Triethylammonium diethyldithiocarbamate has a molecular weight of 222.414 . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Stabilization of Noncovalent Macromolecular Complexes

One application in scientific research involves the stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry. For instance, triethylammonium bicarbonate (TEAB) has been demonstrated as an effective agent for studying proteins or noncovalent protein complexes under "nondenaturing" conditions. The use of TEAB in electrospray mass spectrometry enables improved separation and stability of ions arising from macromolecular species, which is crucial for analyzing complex biological structures and interactions (Lemaire et al., 2001).

Safety And Hazards

When handling Triethylammonium diethyldithiocarbamate, it is advised to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, minimize dust generation and accumulation, and wash hands before breaks and immediately after handling the product .

Future Directions

Dithiocarbamates have found wide-ranging applications in synthesis, spanning phase-transfer catalysis, supramolecular ion-pairing catalysis, host-guest binding studies, O-methylation, O-arylation, heteroatom arylations, C–H methylation, C-arylation, fluorine radiolabeling, organometallic ligand design, antimicrobial polymer design, arene reduction, pH sensing, and a range of metal-catalysed cross-coupling methodologies . The use of dithiocarbamate complexes in medical imaging is still at the infant stage and it needs to be further explored .

properties

IUPAC Name

diethylcarbamodithioic acid;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.C5H11NS2/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXKDAXGTICXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CCN(CC)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062369
Record name Triethylammonium diethyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylammonium diethyldithiocarbamate

CAS RN

2391-78-8
Record name Carbamodithioic acid, N,N-diethyl-, compd. with N,N-diethylethanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2391-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamodithioic acid, N,N-diethyl-, compd. with N,N-diethylethanamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamodithioic acid, N,N-diethyl-, compd. with N,N-diethylethanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethylammonium diethyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylammonium diethyldithiocarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethylammonium diethyldithiocarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triethylammonium diethyldithiocarbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Triethylammonium diethyldithiocarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Triethylammonium diethyldithiocarbamate
Reactant of Route 5
Triethylammonium diethyldithiocarbamate
Reactant of Route 6
Reactant of Route 6
Triethylammonium diethyldithiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.